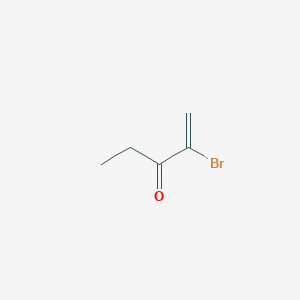
2-Bromo-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-penten-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-bromo-2-penten-1-one or simply as bromopentenone. It is a pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol, ether, and chloroform.
科学的研究の応用
2-Bromo-1-penten-3-one has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a starting material for the synthesis of natural products such as insect pheromones and plant hormones.
作用機序
The mechanism of action of 2-Bromo-1-penten-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can lead to the inhibition of enzymes and other biological processes.
生化学的および生理学的効果
Studies have shown that 2-Bromo-1-penten-3-one has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using 2-Bromo-1-penten-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has a range of potential applications in organic synthesis and as a starting material for the synthesis of natural products.
However, there are also limitations to its use. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to cells and may cause adverse effects in vivo. Additionally, its reactivity can make it difficult to work with, particularly in aqueous solutions.
将来の方向性
There are several future directions for research on 2-Bromo-1-penten-3-one. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and agriculture. Finally, more research is needed to assess its safety and toxicity, particularly in vivo.
合成法
2-Bromo-1-penten-3-one can be synthesized through various methods, including the reaction of 2-penten-1-one with bromine in acetic acid or the reaction of 2-penten-1-ol with phosphorus tribromide. The latter method is preferred as it produces a higher yield of the desired product. The reaction involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of 2-Bromo-1-penten-3-one.
特性
CAS番号 |
171877-74-0 |
|---|---|
製品名 |
2-Bromo-1-penten-3-one |
分子式 |
C5H7BrO |
分子量 |
163.01 g/mol |
IUPAC名 |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
InChIキー |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
正規SMILES |
CCC(=O)C(=C)Br |
同義語 |
1-Penten-3-one, 2-bromo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



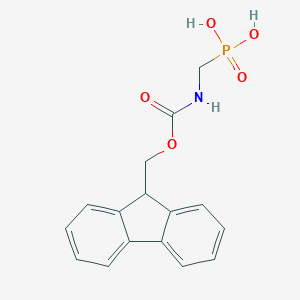
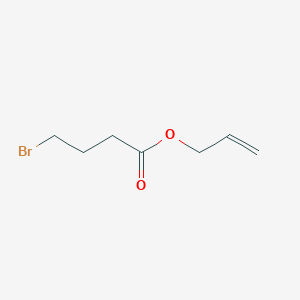
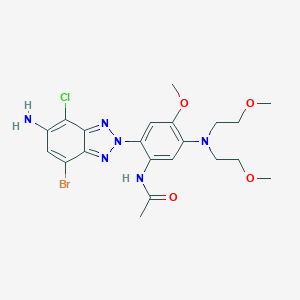
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
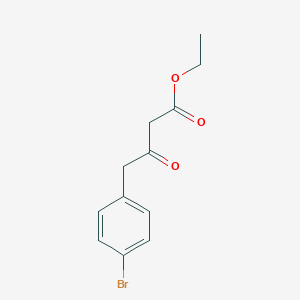
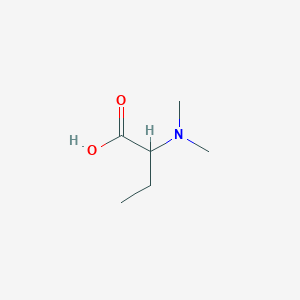
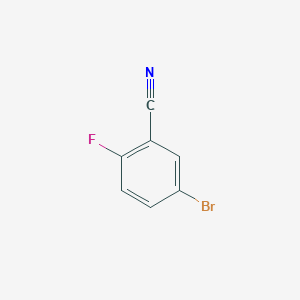
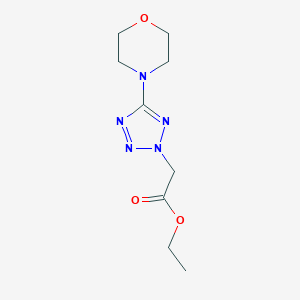
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
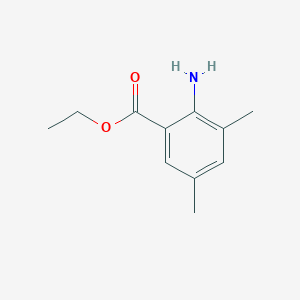
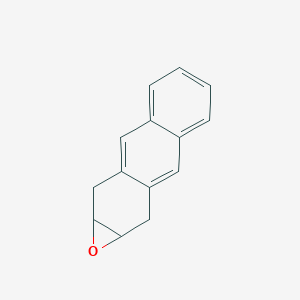
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)